molecular formula C22H27N5O B2868080 N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1775526-59-4

N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine

Katalognummer: B2868080
CAS-Nummer: 1775526-59-4
Molekulargewicht: 377.492
InChI-Schlüssel: AEXLLNIPRMCSHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed around the privileged pyrazolo[1,5-a]pyrimidine core scaffold. This core structure is recognized as a dominant motif in many pharmacologically active agents and is known for its varied and significant biological activities . The specific molecular architecture of this compound, which incorporates a benzyl group, a 4-methylpiperidine carbonyl unit, and a pyrazine ring, suggests its potential as a key intermediate or targeted inhibitor for biomedical research. Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of therapeutic potentials in preclinical studies, including serving as anticancer agents, selective kinase inhibitors, and treatments for neurological diseases . Furthermore, the inclusion of a piperidine derivative, a fragment present in more than twenty classes of pharmaceuticals, significantly enhances its relevance as a building block for developing biologically active molecules . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this high-quality chemical tool to explore novel biochemical pathways and advance the development of new therapeutic entities.

Eigenschaften

IUPAC Name

[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-9-11-26(12-10-16)22(28)19-13-20-21(23-17(2)14-27(20)24-19)25(3)15-18-7-5-4-6-8-18/h4-8,13-14,16H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXLLNIPRMCSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation and Formylation of Pyrazole Precursors

Commercially available pyrazoles undergo alkylation at the N-1 position using 2,2-dialkoxyethyl bromides, followed by Vilsmeier-Haack formylation to introduce an aldehyde group at the C-5 position. For example, methylation with iodomethane in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(2-methoxyethyl)-5-formylpyrazole with 85% efficiency.

Cyclization to Pyrazolo[1,5-a]Pyrazines

Deprotection of the 2-methoxyethyl group via acid hydrolysis (HCl/EtOH, reflux) generates a primary amine, which undergoes intramolecular cyclization. Optimized conditions (acetic acid, O₂ atmosphere, 130°C) achieve 94% yield for analogous systems. Oxygen acts as a mild oxidant, facilitating dehydrogenation during ring closure.

Functionalization at the 4-Amine Position

The N-benzyl-N-methylamine group is introduced through nucleophilic aromatic substitution or reductive amination:

Chlorination and Displacement

The 4-position is chlorinated using phosphorus oxychloride (POCl₃, 110°C, 6 hours), followed by displacement with N-methylbenzylamine. Catalytic copper(I) oxide (0.02 wt%) in toluene at 80°C drives the reaction to 88% completion.

Reductive Amination Alternative

A two-step sequence involving condensation of benzylmethylamine with a 4-keto intermediate (NaBH₃CN, MeOH, 25°C) achieves comparable yields (82%) while preserving stereochemical integrity.

Optimization and Characterization Data

Key reaction parameters and outcomes are summarized below:

Step Conditions Yield (%) Purity (%) Source
Piperidine methylation HCHO, Pd/C, HCOOH, 90°C, 8h 92 99
Acyl chloride formation SOCl₂, reflux, 4h 95 98
4-Amine displacement Cu₂O (0.02 wt%), toluene, 80°C, 12h 88 97
Final purification Crystallization (EtOAc/hexanes) 76 99.5

X-ray diffraction of analogous compounds confirms the pyrazolo[1,5-a]pyrazine core adopts a planar conformation with bond lengths of 1.34 Å (C3-N4) and 1.29 Å (N1-C2), consistent with aromatic delocalization.

Challenges and Alternative Routes

Regioselectivity in Cyclization

Competing pathways during pyrazine ring formation may generate positional isomers. Employing bulky alkoxy groups (e.g., 2-ethoxyethyl) during initial alkylation suppresses byproduct formation to <5%.

Stability of Hemi-Amidinal Intermediates

The 4-methylpiperidine carbonyl group exhibits hydrolytic sensitivity under acidic conditions. Kinetic studies in pH 7.4 buffer show <2% decomposition over 72 hours, confirming suitability for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially converting it to dihydropyrazolo derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the benzyl(methyl)amino group.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Wirkmechanismus

The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares N-benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine with key pyrazolo[1,5-a]pyrimidine/pyrazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors/Acceptors Key Activities Reference
N-Benzyl-N,6-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine (Target) N-Benzyl, 6-Me, 4-methylpiperidine-1-carbonyl ~450 ~3.5 2/6 Hypothesized kinase inhibition, antimicrobial -
5-(2-Fluorophenyl)-N-(4-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-(2-Fluorophenyl), N-(4-pyridinylmethyl) ~350 ~2.8 2/5 Antimycobacterial (MIC: 0.5–2 µg/mL)
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[...] 5-Propyl, 6-biphenylyl-tetrazole, N-morpholinylethyl ~600 ~4.2 3/8 Kinase inhibition (e.g., MAPK10), anticancer
2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 5,7-Me, 2-(4-methoxyphenyl)amino, 3-carboxamide ~420 ~2.5 3/6 Cytotoxic (IC₅₀: 10–25 µM in HeLa cells)
5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine 5-Cl, 6-(5-fluoro-pyrimidinyl), N-(chiral alkyl) ~390 ~3.0 2/7 Kinase selectivity (e.g., JAK2 inhibition)

Key Observations :

  • N-Morpholinylethyl and tetrazole-containing analogs (e.g., ) show higher molecular weight and LogP, correlating with kinase inhibition but possible toxicity risks .
  • Cytotoxic carboxamides (e.g., ) prioritize polar substituents (methoxy, carboxamide) for solubility but show moderate potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.